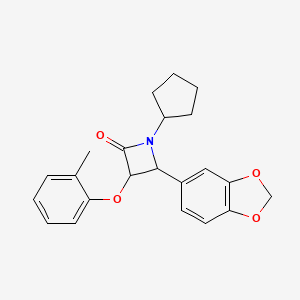![molecular formula C18H16FN3 B15024301 5-(2-Fluorophenyl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15024301.png)
5-(2-Fluorophenyl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline: is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with 2,9-dimethylpyrazolo[1,5-c]quinazoline-5-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 80-100°C .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and employing catalysts such as palladium on carbon or platinum oxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. It has been found to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth. Additionally, it can bind to DNA and RNA, disrupting their normal functions and leading to cell death .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a similar core structure but lacking the pyrazole ring.
2,9-Dimethylquinazoline: Similar to the target compound but without the fluorophenyl group.
5-(2-Chlorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline: A chlorinated analog with similar properties.
Uniqueness: The presence of the fluorophenyl group in 5-(2-fluorophenyl)-2,9-dimethyl-5H,6H-pyrazolo[1,5-c]quinazoline imparts unique electronic properties that enhance its biological activity. This makes it more effective as an enzyme inhibitor and anticancer agent compared to its analogs .
Propriétés
Formule moléculaire |
C18H16FN3 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16FN3/c1-11-7-8-16-14(9-11)17-10-12(2)21-22(17)18(20-16)13-5-3-4-6-15(13)19/h3-10,18,20H,1-2H3 |
Clé InChI |
SNMVDGHFHLFIAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B15024233.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B15024237.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024240.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclopentylpropanamide](/img/structure/B15024258.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024263.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B15024276.png)
![N-[3'-acetyl-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B15024285.png)
![1-benzyl-5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15024293.png)
![Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B15024294.png)
![(4Z)-4-[2-(4-ethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15024298.png)

![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)propanamide](/img/structure/B15024313.png)
![(5E)-7-[(diethylamino)methyl]-5-(hydroxyimino)quinolin-8(5H)-one](/img/structure/B15024316.png)
